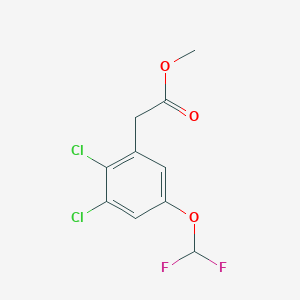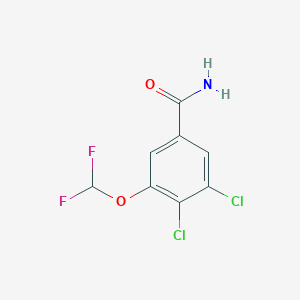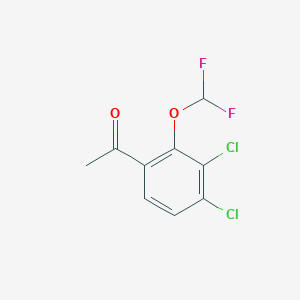
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate
Overview
Description
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate (MDCFPA) is a chlorinated organic compound that has been found to have a wide range of applications in scientific research. It is a derivative of phenylacetic acid, and is a colorless liquid with a melting point of -45°C and a boiling point of 120-122°C. MDCFPA has been found to have a number of biochemical and physiological effects, and its applications in scientific research are varied and numerous.
Scientific Research Applications
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate has been found to have a number of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It has also been used as a catalyst in the synthesis of polymers and in the preparation of metal complexes. Additionally, this compound has been used in the synthesis of a variety of organic compounds, such as dyes and pigments.
Mechanism of Action
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate acts as an electrophile, forming a covalent bond with an electron-rich species. This covalent bond is formed through a nucleophilic substitution reaction, in which the electron-rich species acts as a nucleophile and attacks the electrophilic carbon of the this compound molecule.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, proteases, and phospholipases. Additionally, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate in lab experiments is its low toxicity, which makes it safe to handle and use. Additionally, this compound is relatively inexpensive and is readily available. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for the use of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the development of new catalysts for the synthesis of polymers and metal complexes. Finally, this compound could be used in the development of new dyes and pigments for use in industrial applications.
properties
IUPAC Name |
methyl 2-[3,5-dichloro-4-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-2-6(11)9(7(12)3-5)17-10(13)14/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYUZNFMXXFKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















